N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-24-13-5-4-9(16(17,18)19)7-10(13)20-15(23)12-8-11(21-22-12)14-3-2-6-25-14/h2-8H,1H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZIRXGBAUNBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NNC(=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole ring One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid derivatives.
Reduction: Reduction of the pyrazole ring can result in the formation of pyrazoline derivatives.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its fluorescence properties make it suitable for imaging and tracking biological processes.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases. Its ability to modulate biological targets makes it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism by which N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Research Findings and Trends
Trifluoromethyl Role : The CF₃ group is a consistent feature across analogs, enhancing binding affinity (e.g., in Factor IXa, CF₃ interacts with Arg143 ).
Thiophene vs. Phenyl : Thiophene’s electron-rich aromatic system may offer unique binding interactions compared to phenyl or benzothiazole groups in razaxaban or compounds .
Metabolic Stability : Piperidine and morpholine substituents (–3) improve metabolic stability but increase molecular weight, whereas the target compound’s simpler structure may favor bioavailability.
Biological Activity
Overview
N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound notable for its unique structural features, including a methoxy group, trifluoromethyl group, thiophene ring, and pyrazole ring. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a pharmaceutical agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro tests demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Inhibition Zone (mm) | Standard Agent |
|---|---|---|
| Staphylococcus aureus (ATCC 6538) | 15 | Chloramphenicol |
| Methicillin-resistant S. aureus | 12 | Chloramphenicol |
| Escherichia coli (ATCC 35218) | 14 | Chloramphenicol |
| Candida albicans (ATCC 14053) | 10 | Ketoconazole |
These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.2 |
| HeLa (cervical cancer) | 8.1 |
| A549 (lung cancer) | 6.7 |
Flow cytometry assays revealed that this compound induces apoptosis in a dose-dependent manner, suggesting that it may trigger apoptotic pathways in cancer cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies of this compound indicate that modifications in the chemical structure significantly impact its biological activity. For instance, the presence of the trifluoromethyl group enhances lipophilicity and potentially increases membrane permeability, contributing to improved bioavailability.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Brazilian Chemical Society explored the compound's effectiveness against various pathogens, demonstrating significant inhibition zones comparable to standard antibiotics .
- Cytotoxicity Profile : Research published in MDPI highlighted the compound's potent cytotoxic effects on breast cancer cell lines, with subsequent studies confirming its apoptotic effects through caspase activation .
Q & A
Q. What are the common synthetic routes for this compound, and what are the critical steps in its multi-step synthesis?
The synthesis typically involves a multi-step process starting with the formation of the pyrazole core via cyclocondensation reactions. Key steps include:
- Step 1 : Preparation of substituted phenyl precursors (e.g., 2-methoxy-5-trifluoromethylaniline) through nucleophilic substitution or coupling reactions.
- Step 2 : Formation of the pyrazole ring using hydrazine derivatives and β-keto esters or α,β-unsaturated carbonyl compounds.
- Step 3 : Introduction of the thiophen-2-yl group via Suzuki-Miyaura coupling or electrophilic substitution.
- Step 4 : Carboxamide functionalization through activation of the carboxylic acid (e.g., using HATU or EDCI) followed by coupling with the amine intermediate. Critical challenges include controlling regioselectivity during pyrazole formation and minimizing side reactions in the trifluoromethyl-substituted aromatic system .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR (including 2D experiments like HSQC) are essential for confirming regiochemistry and tautomeric states of the pyrazole ring. For example, the thiophen-2-yl proton typically resonates at δ 7.2–7.5 ppm in NMR .
- LC-MS : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC confirms molecular weight (e.g., [M+H] at m/z 427.1) and purity (>95%) .
- X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving disorder in flexible groups like the trifluoromethyl moiety .
Q. What preliminary biological assays are recommended to evaluate the compound’s potential pharmacological activity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in μg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Antioxidant Potential : DPPH radical scavenging assays to quantify free radical inhibition .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions to improve the yield of pyrazole ring formation?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require careful temperature control to avoid decomposition.
- Catalysis : Use of Lewis acids (e.g., ZnCl) or palladium catalysts for coupling reactions, with yields improving from 50% to >80% under optimized conditions .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining regioselectivity .
Q. What strategies resolve tautomeric ambiguity in the pyrazole core when interpreting NMR data?
- Variable Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures (e.g., -40°C).
- Computational Modeling : DFT calculations (B3LYP/6-31G* level) predict dominant tautomers and validate experimental NMR shifts .
Q. How should researchers approach X-ray crystallographic refinement for this compound when encountering trifluoromethyl group disorder?
- Disorder Modeling : Split occupancy refinement in SHELXL, with geometric constraints to maintain reasonable C-F bond lengths (1.32–1.34 Å) .
- Thermal Ellipsoid Analysis : Identifies static vs. dynamic disorder by comparing displacement parameters of fluorine atoms .
Q. What methodologies analyze the impact of substituent variations on biological activity through structure-activity relationship (SAR) studies?
- Substituent Scanning : Systematic replacement of the methoxy group with electron-withdrawing (e.g., -NO) or donating (-NH) groups to assess antimicrobial potency .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the trifluoromethyl group and target enzymes (e.g., bacterial dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
